molecular formula C10H13NSn B14620649 Benzonitrile, 4-(trimethylstannyl)- CAS No. 58666-77-6

Benzonitrile, 4-(trimethylstannyl)-

Cat. No.: B14620649
CAS No.: 58666-77-6
M. Wt: 265.93 g/mol
InChI Key: RJBZDRZKBYJNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(trimethylstannyl)- is an organotin compound with the molecular formula C10H13NSn. It is a derivative of benzonitrile where a trimethylstannyl group is attached to the para position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(trimethylstannyl)- typically involves the stannylation of benzonitrile. One common method is the reaction of benzonitrile with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for benzonitrile, 4-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(trimethylstannyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like halides and nucleophiles are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organohalides are typically employed.

Major Products Formed

    Substitution: Various substituted benzonitriles.

    Oxidation: Oxidized derivatives of benzonitrile.

    Reduction: Reduced forms of benzonitrile.

    Coupling: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Benzonitrile, 4-(trimethylstannyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and in cross-coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound forms intermediates that undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound without the trimethylstannyl group.

    4-(Trimethylsilyl)benzonitrile: Similar structure with a trimethylsilyl group instead of trimethylstannyl.

    4-(Trimethylgermyl)benzonitrile: Contains a trimethylgermyl group.

Uniqueness

Benzonitrile, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

58666-77-6

Molecular Formula

C10H13NSn

Molecular Weight

265.93 g/mol

IUPAC Name

4-trimethylstannylbenzonitrile

InChI

InChI=1S/C7H4N.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h2-5H;3*1H3;

InChI Key

RJBZDRZKBYJNLE-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.